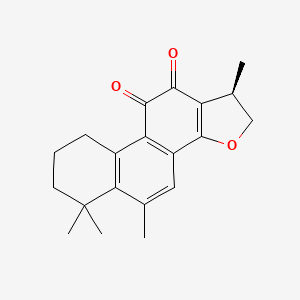

6-Methylcryptotanshinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H22O3 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(1R)-1,5,6,6-tetramethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione |

InChI |

InChI=1S/C20H22O3/c1-10-8-13-15(12-6-5-7-20(3,4)16(10)12)18(22)17(21)14-11(2)9-23-19(13)14/h8,11H,5-7,9H2,1-4H3/t11-/m0/s1 |

InChI Key |

MXBUDAJPBGIUNL-NSHDSACASA-N |

SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=C(C4=C3CCCC4(C)C)C |

Isomeric SMILES |

C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=C(C4=C3CCCC4(C)C)C |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=C(C4=C3CCCC4(C)C)C |

Synonyms |

14,16-epoxy-6-methyl-5(10),6,8,13-abietatetraene-11,12-dione 6-methylcryptotanshinone |

Origin of Product |

United States |

Isolation and Advanced Purification Methodologies for 6 Methylcryptotanshinone

Chromatographic Techniques for Separation and Enrichment

The isolation of 6-Methylcryptotanshinone from crude plant extracts is a multi-step process that employs various chromatographic methods to separate it from a complex mixture of other secondary metabolites. thieme-connect.comnih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a critical tool for the fine purification and analysis of this compound and related tanshinones. asianpubs.orgnih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective. thieme-connect.comasianpubs.org In this technique, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. asianpubs.orgnih.govmdpi.com

The separation is achieved by gradually changing the solvent composition, a technique known as gradient elution. nih.gov For instance, a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water allows for the sequential elution of different tanshinones based on their polarity. nih.govmdpi.com Detection is commonly performed using a UV detector, as compounds like tanshinones absorb light in the ultraviolet spectrum. nih.govnih.gov More advanced systems may use a coulometric electrode array or fluorescence detection for enhanced sensitivity and selectivity. nii.ac.jptandfonline.com

Table 1: Representative HPLC Conditions for Tanshinone Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 | asianpubs.orgnih.govtandfonline.com |

| Mobile Phase | Acetonitrile / Water (Gradient or Isocratic) | asianpubs.orgnih.govnii.ac.jp |

| Detection | UV-Vis, Fluorescence, Coulometric Array | nih.govnii.ac.jptandfonline.com |

| Flow Rate | ~1.0 - 1.2 mL/min | nih.govnii.ac.jp |

| Purpose | Analytical Quantification & Preparative Purification | nih.govnih.gov |

Advanced Column Chromatography Strategies

Initial purification of this compound from a raw plant extract often begins with column chromatography. nih.govmdpi.com This technique separates compounds based on their differential adsorption to a solid stationary phase. nih.gov Silica (B1680970) gel is the most commonly used adsorbent for separating tanshinones. nih.govacs.org

The process involves packing the silica gel into a column and passing the crude extract through it using a solvent system (mobile phase). A typical strategy involves starting with a non-polar solvent, such as n-hexane, and gradually increasing the polarity by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane. nih.gov This gradient elution causes compounds to move down the column at different rates. Fractions are collected sequentially and analyzed, often using Thin-Layer Chromatography, to identify those containing the desired compound. thieme-connect.comnih.gov This method is effective for handling large amounts of crude material and achieving a preliminary separation. mdpi.com

Other Chromatographic Approaches

Beyond HPLC and standard column chromatography, several other methods are employed in the isolation and analysis of tanshinones.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used primarily for monitoring the progress of column chromatography separations and for preliminary analysis of extract fractions. thieme-connect.com It operates on the same principle as column chromatography, using a thin layer of silica gel on a plate as the stationary phase and a solvent mixture as the mobile phase. nih.gov

Gas Chromatography (GC): Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile compounds. researchgate.net While many diterpenoids like this compound are not sufficiently volatile for direct GC analysis, the technique can be used for related, more volatile compounds or for derivatives.

Supercritical Fluid Chromatography (SFC): SFC is a more advanced technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines some of the best features of both gas and liquid chromatography and can be an effective method for separating complex mixtures of natural products.

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Once this compound is purified, its chemical structure is determined and confirmed using a suite of spectroscopic techniques. nih.govresearchgate.net These methods provide detailed information about the molecule's atomic composition and connectivity. uoa.granu.edu.aujeolusa.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of complex organic molecules like this compound. researchgate.netthieme-connect.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign the full structure. researchgate.netresearchgate.net

1D NMR: ¹H NMR (proton NMR) provides information about the different types of protons in the molecule and their immediate electronic environment and proximity to other protons. irisotope.commsu.edu ¹³C NMR reveals the number of unique carbon atoms and provides information about their chemical nature (e.g., carbonyl, aromatic, aliphatic). irisotope.comlibretexts.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. thieme-connect.com They establish correlations between protons and carbons, allowing chemists to piece together the carbon skeleton and determine how all atoms are connected within the complex abietane (B96969) framework. researchgate.net

Table 2: Representative NMR Data for Abietane Diterpenoids

| Technique | Information Provided | Purpose in Structure Elucidation |

|---|---|---|

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Identifies proton environments and neighboring protons. |

| ¹³C NMR | Chemical shifts of unique carbon atoms. | Defines the carbon skeleton of the molecule. libretexts.org |

| COSY | Shows proton-proton (H-H) couplings through bonds. | Establishes connectivity between adjacent protons. thieme-connect.com |

| HSQC | Correlates protons with their directly attached carbons. | Links specific protons to specific carbons. thieme-connect.com |

| HMBC | Shows correlations between protons and carbons over 2-3 bonds. | Connects molecular fragments to build the final structure. thieme-connect.com |

Mass Spectrometry (MS) Techniques for Molecular Information

Mass Spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental formula of a compound. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is particularly valuable.

For this compound, HR-ESI-MS provides a highly accurate mass measurement of the molecular ion. This data is crucial for confirming the molecular formula. The analysis of fragmentation patterns within the mass spectrometer can also provide additional structural clues that corroborate the findings from NMR spectroscopy. github.io

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Technique | Ion Mode | Molecular Formula | Observed m/z | Source |

|---|

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful non-destructive analytical technique used to identify the functional groups present within a molecule. uobabylon.edu.iq These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. rruff.infonih.gov

For this compound, these techniques provide a molecular "fingerprint," allowing for the confirmation of its complex abietane-type diterpenoid structure. libretexts.org The spectrum reveals characteristic vibrations of its key functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. In the this compound molecule, the most prominent features in an IR spectrum would be the stretching vibrations of the carbonyl (C=O) groups of the ortho-quinone moiety. These typically produce strong absorption bands. uomustansiriyah.edu.iq For the related compound Tanshinone IIA, a strong carbonyl stretching vibration is observed at 1675 cm⁻¹. researchgate.net Other expected absorptions include C-H stretching from the methyl groups and the aromatic ring, C-O stretching from the furan (B31954) ring, and C=C stretching from the aromatic system. libretexts.orgnih.gov

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, polarizable bonds, making it ideal for analyzing the carbon skeleton of the molecule. nih.gov It would effectively probe the C=C bonds within the aromatic and furan rings, as well as the C-C framework of the diterpene structure. While water is a strong absorber in IR spectroscopy, it is a weak Raman scatterer, which can be an advantage when analyzing samples in aqueous media, although this is less relevant for the lipophilic this compound. nih.gov

By analyzing the frequencies, intensities, and shapes of the bands in both IR and Raman spectra, a detailed profile of the functional groups in this compound can be constructed. nih.gov

Detailed Research Findings

The analysis of the vibrational spectra allows for the precise assignment of absorption bands to specific molecular vibrations. The table below outlines the expected characteristic vibrational frequencies for the main functional groups present in this compound, based on established group frequencies and data from structurally related tanshinones.

Interactive Data Table: Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Spectroscopic Technique | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | IR, Raman | Medium-Weak |

| 2975 - 2850 | C-H Stretch | -CH₃, -CH₂ (Aliphatic) | IR, Raman | Strong |

| 1680 - 1650 | C=O Stretch | o-quinone | IR | Strong |

| 1620 - 1580 | C=C Stretch | Aromatic Ring | IR, Raman | Medium-Strong |

| 1470 - 1430 | C-H Bend | -CH₃, -CH₂ (Aliphatic) | IR | Medium |

| 1250 - 1100 | C-O Stretch | Furan Ring | IR | Strong |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic Ring | IR | Strong |

Synthetic Chemistry Approaches to 6 Methylcryptotanshinone and Its Analogues

Total Synthesis Strategies of Naphthoquinone Diterpenoids

The blueprint for any total synthesis is the retrosynthetic analysis, a process where the target molecule is conceptually deconstructed into progressively simpler precursors. This analysis helps identify key strategic bonds and potential key intermediates that can be assembled to form the final structure. For a complex naphthoquinone diterpenoid, the analysis typically involves disconnecting the molecule at key junctions to reveal simpler, synthetically accessible fragments.

A plausible retrosynthetic strategy for the abietane-type skeleton of 6-methylcryptotanshinone would involve several key disconnections:

Disconnection of the Dihydrofuran Ring: The ether linkage of the dihydrofuran ring is a logical point for disconnection, leading back to a hydroxy-quinone intermediate. This simplifies the target to a functionalized tricyclic core.

Naphthoquinone Formation: The naphthoquinone moiety can be retrosynthetically derived from a simpler aromatic precursor, suggesting that a key late-stage step would be the oxidation of a dihydroxynaphthalene or a related derivative.

Construction of the Tricyclic Core: The core A/B/C ring system is often the most challenging part of the synthesis. Strategies here could involve annulation reactions (building one ring onto another) or cycloaddition reactions (forming a ring in a single step) to construct the carbocyclic framework. A Diels-Alder reaction, for instance, could be envisioned to form the C ring with appropriate stereochemistry.

The design of key intermediates is paramount. An intermediate might be a molecule that contains the A and B rings with the correct stereochemistry, onto which the C ring can be built. Another key intermediate could be a fully formed tricyclic system ready for the final installation of the quinone and dihydrofuran functionalities. The choice of intermediates is guided by the need to control stereochemistry and regiochemistry in subsequent steps.

| Retrosynthetic Step | Description | Key Challenge |

| Step 1: Furan (B31954) Ring Opening | Cleavage of the C-O bond in the dihydrofuran ring. | Leads to a dihydronaphthoquinone intermediate with a hydroxyalkyl side chain. |

| Step 2: Quinone Reduction/Masking | The ortho-quinone is masked as a more stable precursor, such as a dimethoxy-naphthalene. | The quinone is sensitive and may need to be introduced late in the synthesis. |

| Step 3: C-Ring Disconnection | Disconnection of the C-ring via a hypothetical cycloaddition or annulation reaction. | Leads to a simpler bicyclic (A/B ring) or monocyclic precursor. |

| Step 4: A/B Ring Simplification | Further disconnection of the remaining rings into acyclic or simple cyclic starting materials. | Establishes the foundation for building the core stereocenters. |

A major hurdle in the synthesis of natural products like this compound is the precise control over the three-dimensional arrangement of atoms (stereochemistry) and the specific site of chemical reactions (regioselectivity). The abietane (B96969) skeleton contains multiple stereocenters that must be correctly established.

Stereochemical Control: Chemists employ various methods to achieve stereocontrol. Asymmetric catalysis, which uses chiral catalysts to favor the formation of one enantiomer over the other, is a powerful tool. For example, asymmetric hydrogenations can set specific stereocenters during the construction of the ring system. epdf.pub Substrate-controlled reactions, where the existing stereocenters in a molecule direct the stereochemical outcome of a new reaction, are also fundamental. The use of silicon-containing compounds can also be a powerful strategy for controlling stereochemical outcomes in organic synthesis. nih.gov In the synthesis of other complex natural products, highly stereoselective reactions like the intramolecular aza-Michael addition have been used to construct key heterocyclic components. mdpi.com

Regioselectivity: Regioselectivity is crucial when functionalizing the aromatic C-ring and forming the quinone. For instance, during electrophilic aromatic substitution reactions (like Friedel-Crafts acylation) to build the naphthoquinone system, directing groups on the aromatic ring are used to ensure that incoming groups add to the desired position. Without such control, a mixture of isomers would be formed, drastically reducing the efficiency of the synthesis. Protecting groups are often employed to temporarily block reactive sites on a molecule, allowing a reaction to occur selectively at another position.

Stereochemical Control and Regioselectivity in Synthesis

Semi-synthesis and Derivatization Strategies

Semi-synthesis, or partial chemical synthesis, is a powerful alternative to total synthesis, particularly for complex molecules that can be isolated in reasonable quantities from natural sources. wikipedia.org This approach uses a natural product as an advanced starting material, and a few chemical steps are then applied to produce a novel compound. wikipedia.org This is often more efficient and economical than a full total synthesis. wikipedia.org For the tanshinone family, natural products like cryptotanshinone (B1669641) and tanshinone IIA are readily available from Salvia miltiorrhiza and can serve as precursors for the synthesis of this compound or its analogues.

The chemical modification of natural precursors involves the selective transformation of one or more functional groups on the starting molecule. nih.gov A key challenge is achieving high selectivity, as natural products often possess multiple reactive sites. To achieve controlled modifications, chemists often need to use protecting groups. For example, in the modification of chitosan, a natural polymer, the amino groups are often protected with a phthaloyl group to allow for selective reactions at the hydroxyl groups. researchgate.net

In the context of tanshinones, a common precursor like cryptotanshinone could undergo a series of targeted modifications.

Methylation: The introduction of a methyl group at the C-6 position of a suitable cryptotanshinone precursor would be a key step toward this compound. This could be achieved using various methylating agents, with the regioselectivity controlled by the electronic and steric environment of the reaction site. The synthesis of 6-O-methylerythromycins A is an example of such a targeted methylation on a complex natural product. nih.gov

Oxidation/Reduction: The quinone moiety is readily susceptible to reduction, and the hydroquinone (B1673460) form can be used in subsequent reactions before being re-oxidized.

Modification of the Furan Ring: The dihydrofuran ring can be opened or otherwise modified to create different heterocyclic systems.

A primary goal of synthetic chemistry is the creation of structural analogues—molecules that are structurally similar to a parent compound but with specific modifications. researchgate.net This allows for the exploration of structure-activity relationships and the potential optimization of a molecule's properties. Semi-synthesis is an ideal platform for generating libraries of such analogues. nih.gov

Starting from a this compound scaffold, numerous analogues could be designed and synthesized. Strategies often focus on modifying specific fragments of the molecule. nih.gov

Key Modification Strategies for Generating Analogues:

| Target Fragment | Modification Strategy | Potential Outcome |

| Naphthoquinone Ring | - Halogenation- Addition of nucleophiles (e.g., thiols, amines)- Replacement of carbonyl with other groups | Alteration of electronic properties and steric bulk. |

| A/B Ring System | - Introduction of unsaturation- Addition of new functional groups (e.g., hydroxyl, keto)- Alteration of stereochemistry | Probing the importance of the core carbocyclic structure. |

| Dihydrofuran Ring | - Ring opening to form an alkyl chain- Expansion or contraction of the ring- Replacement of oxygen with nitrogen or sulfur | Creation of novel heterocyclic systems. |

For example, the side chain of a natural product can offer various possibilities for structural derivatization through halogenated intermediates. nih.gov By systematically applying these modifications, chemists can generate a diverse collection of novel compounds based on the this compound template for further scientific investigation.

Prodrug and Pro-compound Design Conceptsnih.gov

The therapeutic potential of many natural products, including abietane-type diterpenoids like this compound, is often hindered by poor physicochemical properties such as low water solubility and limited bioavailability. To address these limitations, prodrug and pro-compound strategies are employed. These approaches involve the chemical modification of the parent drug into an inactive or less active form that, upon administration, is converted in vivo to the active therapeutic agent through enzymatic or chemical processes. researchgate.netnih.gov The primary goals of these modifications are to enhance solubility, improve permeability across biological membranes, increase stability, and enable targeted drug delivery. nih.govresearchgate.net

For tanshinone-class compounds, which are structurally similar to this compound, a key challenge is their lipophilic nature. Research has focused on introducing hydrophilic moieties to the core structure to improve their aqueous solubility. mdpi.commdpi.com Common strategies include the formation of esters, carbamates, phosphates, and amino acid conjugates. researchgate.netsioc-journal.cn These modifications can transform a poorly soluble drug into a more water-soluble derivative that can be more readily absorbed and distributed throughout the body.

A notable pro-compound strategy for a related tanshinone, cryptotanshinone, involved hybridization with salvianolic acids, the water-soluble active components also found in Salvia miltiorrhiza. thieme-connect.com This approach aimed to improve the polarity and, consequently, the cardioprotective effects of the compound. thieme-connect.com The resulting derivatives showed enhanced polarity compared to the parent cryptotanshinone. thieme-connect.com

A particularly relevant approach for enhancing the properties of cryptotanshinone, a close analogue of this compound, has been the synthesis of derivatives with improved water solubility and biological activity. thieme-connect.demdpi.com In one study, the structure of cryptotanshinone was modified by introducing amino acid side chains at the C-6 position. mdpi.com The rationale behind using amino acids as promoieties is their biocompatibility and the potential to target amino acid transporters for improved cellular uptake. researchgate.net These amino acid-conjugated derivatives were further reacted to form quaternary phosphonium (B103445) salts, a strategy known to significantly increase water solubility. thieme-connect.demdpi.com

The research yielded a series of novel cryptotanshinone derivatives with dramatically improved physicochemical properties. thieme-connect.demdpi.com The introduction of amino acid side chains and their subsequent conversion to phosphonium salts successfully addressed the poor water solubility of the parent compound. thieme-connect.demdpi.com

Detailed Research Findings on Cryptotanshinone Derivatives

A study focused on the design and synthesis of novel cryptotanshinone derivatives to enhance their activity against triple-negative breast cancer, a particularly difficult-to-treat cancer. thieme-connect.de The poor water solubility and moderate activity of the natural cryptotanshinone limited its clinical potential. thieme-connect.de To overcome this, researchers synthesized 29 derivatives by modifying the C-6 position with various amino acid side chains, which were then converted into tricyclohexylphosphine (B42057) or triphenylphosphine (B44618) salts. thieme-connect.demdpi.com

The water solubility of these derivatives was assessed in phosphate-buffered saline (PBS). thieme-connect.de The results were significant, with two tricyclohexylphosphine derivatives, C4-2 and C5-2 , demonstrating remarkable increases in solubility. thieme-connect.demdpi.com

| Compound | Modification | Solubility Increase (fold) vs. Cryptotanshinone | Antitumor Activity Increase (fold) vs. Cryptotanshinone |

|---|---|---|---|

| C4-2 | Tricyclohexylphosphine salt of an amino acid conjugate | 790 | 2 |

| C5-2 | Tricyclohexylphosphine salt of an amino acid conjugate | 450 | 4 |

These findings highlight a successful pro-compound strategy where the introduction of amino acid phosphonium salts at the C-6 position of the cryptotanshinone scaffold not only dramatically improved water solubility but also enhanced the desired biological activity. thieme-connect.demdpi.com Further investigation into the mechanism of action revealed that these compounds may exert their antitumor effects by inducing cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. thieme-connect.de This dual enhancement of physicochemical properties and pharmacological potency underscores the value of this pro-compound design concept for developing tanshinone-based therapeutic agents. thieme-connect.demdpi.com

Pre Clinical Biological Activities and Mechanistic Studies of 6 Methylcryptotanshinone

Anti-inflammatory Research Applications (In Vitro and In Vivo Animal Models)

While related compounds from the Salvia genus are noted for their anti-inflammatory potential nih.gov, specific studies detailing these activities for 6-Methylcryptotanshinone are scarce.

Modulation of Inflammatory Mediators and Cytokines

Specific data on the ability of this compound to modulate key inflammatory mediators such as nitric oxide (NO) or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are not available. The inhibition of these molecules is a key mechanism for many anti-inflammatory agents. scientificarchives.comsums.ac.irnih.govfrontiersin.orgmdpi.comresearchgate.net

Intracellular Signaling Pathways in Inflammation (e.g., NF-κB, MAPK, Nrf2)

The precise impact of this compound on inflammatory signaling pathways, including NF-κB, MAPK, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, is not described in the available literature. These pathways are central to the inflammatory response, regulating the expression of numerous inflammatory genes and antioxidant enzymes. nih.govmdpi.commdpi.comnih.gov

Antioxidant Activity Investigations and Mechanisms

Investigations into the antioxidant properties of this compound are often linked to studies of the extracts from Salvia aegyptiaca, the plant from which it is derived. Research has shown that extracts of Egyptian sage (Salvia aegyptiaca) possess potent antioxidant capabilities. researchgate.net These extracts have been observed to reduce lipid peroxidation and nitric oxide formation in murine testicular tissue. researchgate.net The antioxidant effects were also associated with the modulation of both non-enzymatic and enzymatic antioxidant molecules, including glutathione (B108866) (GSH), catalase (CAT), superoxide (B77818) dismutase (SOD), glutathione reductase (GR), and glutathione-S-transferase (GST). researchgate.net

The mechanisms underlying the antioxidant activity of compounds like this compound, which belongs to the polyphenol class, are generally attributed to several key actions. mdpi.comnih.gov These mechanisms include the direct scavenging of reactive oxygen species (ROS), the donation of hydrogen atoms to neutralize free radicals, the inhibition of enzymes that generate free radicals, and the chelation of transition metal ions that can catalyze oxidative reactions. nih.govresearchgate.net

For the broader class of tanshinones, structure-activity relationship studies have provided insights into their antioxidant actions, which can be mediated through the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway. mdpi.com The antioxidant potential is influenced by the compound's chemical structure; for instance, tanshinone I and dihydrotanshinone (B163075) I are considered stronger electron-acceptors compared to tanshinone IIA and cryptotanshinone (B1669641), a difference attributed to the structure of their A-ring. mdpi.com The endogenous antioxidant defense system involves enzymes like SOD and CAT, which are crucial for converting ROS into less harmful substances, a process that can be supported by exogenous antioxidants. nih.gov

Antimicrobial Research Studies (e.g., Antifungal, Antibacterial)

The antimicrobial potential of this compound has been explored, largely through the examination of its source, Salvia aegyptiaca, which is recognized for its antimicrobial properties. semanticscholar.org

Extracts from Salvia aegyptiaca have demonstrated significant antifungal properties. researchgate.net Studies have shown that these extracts can markedly inhibit the mycelial growth of various pathogenic fungi. researchgate.netplantprotection.pl The fungicidal components within these extracts are suggested to be primarily lipophilic in nature, a characteristic consistent with the structure of this compound. researchgate.net Research on the antifungal activity of Salvia aegyptiaca extracts has identified several susceptible fungal species. researchgate.netplantprotection.plresearchgate.net

Table 1: Fungi Susceptible to Salvia aegyptiaca Extracts Containing this compound

| Fungal Species | Finding | Reference |

| Aspergillus flavus | Significant inhibition of mycelial growth by plant extracts. | researchgate.net |

| Botrytis fabae | Significant inhibition of mycelial growth by plant extracts. | researchgate.net |

| Fusarium oxysporum | Significant inhibition of mycelial growth by plant extracts. | researchgate.net |

| Penicillium italicum | Significant inhibition of mycelial growth by plant extracts. | researchgate.net |

| Aspergillus niger | Isolated from wheat cultivars and tested against plant extracts. | plantprotection.pl |

| Curvularia lunata | Isolated from wheat cultivars and tested against plant extracts. | researchgate.net |

| Fusarium moniliforme | Isolated from wheat cultivars and tested against plant extracts. | plantprotection.pl |

While the source plant, Salvia aegyptiaca, is reputed for its broad antimicrobial effects, specific data focusing on the antibacterial activity of the isolated this compound are not extensively detailed in the reviewed literature. General studies on plant extracts have shown activity against various bacteria, including antibiotic-resistant strains, but these studies did not specifically test this compound. researchgate.net Therefore, while the compound is derived from a plant with known antibacterial potential, further research is required to determine the specific antibacterial spectrum and efficacy of this compound itself.

Exploration of Other Emerging Biological Activities

Beyond its antimicrobial and antioxidant effects, research into this compound and related tanshinones has uncovered other promising biological activities. The genus Salvia is a source of compounds with notable anti-inflammatory and cytotoxic properties. researchgate.net

A significant area of emerging research is the role of tanshinones as enzyme inhibitors for metabolic diseases. Specifically, tanshinone IIA and cryptotanshinone have been identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). nih.govconsensus.app This enzyme is a key target for treating metabolic syndromes, including type 2 diabetes and obesity. nih.govconsensus.app

Furthermore, tanshinones have been identified as inhibitors of spleen tyrosine kinase (SYK). semanticscholar.orgrsc.org SYK is a crucial mediator in the signaling pathways of immunoreceptors, making it an attractive therapeutic target for autoimmune disorders, inflammation, and certain cancers. semanticscholar.org The ability of tanshinone I to inhibit SYK has been characterized, revealing its mode of action and binding site, which provides a basis for developing new therapeutic agents. semanticscholar.orgrsc.org

Cytotoxic activity against various cancer cell lines is another well-documented property of plant extracts containing tanshinones and other phytochemicals. nih.govrjpharmacognosy.ir The antiproliferative effects of these compounds are a subject of ongoing investigation for their potential application in oncology.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, providing a rational basis for designing more potent and selective drugs. nih.govsemanticscholar.org For the tanshinone class of compounds, including this compound, several SAR studies have elucidated key structural features that determine their biological effects.

The integrity and substitution pattern of the different rings in the tanshinone skeleton are critical. For instance, to explore the SAR of tanshinones as 11β-HSD1 inhibitors, a "knockout strategy" was used where analogues with deleted A or B rings were synthesized. nih.gov This approach helps to clarify the contribution of each ring to the inhibitory activity. nih.gov

Specific functional groups and their positions also play a significant role. SAR studies on tanshinone derivatives have shown that introducing polar substituents, such as hydroxyl (-OH) or nitro (-NO2) groups, can enhance cytotoxic activity. mdpi.com Conversely, modifications like adding a bromine atom to the furan (B31954) ring of tanshinone IIA were found to eliminate its anticancer effects. mdpi.com The presence of a double bond at position 15 of the furan ring has been linked to the competitive inhibition of certain enzymes, whereas its absence leads to a different inhibition mechanism. mdpi.com

For the inhibition of spleen tyrosine kinase (SYK), a pharmacophore model developed for tanshinone I revealed the key functional groups that interact with the enzyme's active site. semanticscholar.orgrsc.org The analysis showed that tanshinones interact with key amino acid residues like L377, A451, and L501 within the SYK active site, highlighting these as functional hotspots for future drug optimization. semanticscholar.org These SAR studies underscore the importance of the diterpenoid quinone scaffold and provide a roadmap for the future development of tanshinone-based therapeutic agents. mdpi.comnih.govsemanticscholar.org

Advanced Analytical Methodologies for 6 Methylcryptotanshinone in Research

Quantitative Analysis Techniques in Complex Matrices

Analyzing 6-methylcryptotanshinone in complex matrices, such as plasma, serum, urine, or plant extracts, presents a significant challenge due to the presence of numerous interfering substances. nih.govchromatographyonline.com To overcome this, highly selective and sensitive analytical methods are required. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of this compound in biological matrices. nih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govomicsonline.org A study detailing the determination of cryptotanshinone (B1669641) and its metabolite, tanshinone IIA, in rat plasma utilized an LC-MS/MS method with atmospheric pressure chemical ionization (APCI). nih.gov The method demonstrated high sensitivity, with a linear range of 0.1–20 ng/mL for cryptotanshinone. nih.gov Sample preparation typically involves liquid-liquid extraction to isolate the analytes from plasma components. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, particularly effective for volatile and semi-volatile compounds. omicsonline.orgsaapjournals.org While less commonly cited specifically for this compound compared to LC-MS, GC-MS is a principal method for analyzing components of essential oils and other complex mixtures, offering high-resolution separation and structural information based on fragmentation patterns. nih.govomicsonline.org Both LC-MS and GC-MS are considered premier hyphenated techniques for their ability to provide both quantitative and qualitative data. nih.gov The selection between LC-MS and GC-MS often depends on the analyte's volatility and thermal stability. omicsonline.org

The power of these techniques lies in their ability to monitor specific precursor-to-product ion transitions, a mode known as multiple reaction monitoring (MRM), which significantly enhances selectivity and reduces background noise, allowing for accurate quantification even at very low concentrations. nih.govmdpi.com

Table 1: Example of LC-MS/MS Parameters for Tanshinone Analysis in Rat Plasma

| Parameter | Setting | Reference |

|---|---|---|

| Instrumentation | Finnigan LC-TSQ Quantum mass spectrometer | nih.gov |

| Chromatography | Waters symmetry ODS column | nih.gov |

| Mobile Phase | Methanol and water (85:15) at 1.0 mL/min | nih.gov |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Monitored Ions (m/z) | Cryptotanshinone: 297.0 → 251.0 | nih.gov |

| Linear Range | 0.1–20 ng/mL (for Cryptotanshinone) | nih.gov |

| Recovery | 93.7% (for Cryptotanshinone) | nih.gov |

This table is a representative example based on a published method for cryptotanshinone.

To achieve a more holistic understanding of the chemical constituents in complex mixtures like Salvia miltiorrhiza extracts, advanced hyphenated techniques are employed. nih.gov Ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS) is a prominent example. nih.govakjournals.com This method provides comprehensive chemical information by combining the high separation efficiency of UPLC with the high-resolution mass accuracy of Q-TOF-MS, enabling the simultaneous identification of numerous compounds in a single run. omicsonline.orgakjournals.com

One study successfully used a UPLC/Q-TOF-MS method to identify 58 compounds from a Salvia miltiorrhiza extract, including both hydrophilic and lipophilic constituents like this compound. akjournals.com Another employed UPLC/IM-QTOF-MS (ion mobility-quadrupole time-of-flight mass spectrometry), which adds another dimension of separation based on the ion's size and shape (collision cross-section), aiding in the differentiation of isomers that can be challenging to separate by chromatography alone. techscience.com These comprehensive profiling methods are invaluable for quality control, metabolomics, and understanding the synergistic effects of multiple compounds in herbal medicines. nih.govtechscience.com The combination of multiple analytical platforms, such as LC-NMR-MS, can provide even more definitive structural information. iipseries.org

Advanced Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Quantification

Method Development and Validation for Reproducible Research Applications

The development and validation of analytical methods are critical for ensuring that research findings are reliable and reproducible. ashdin.com This is a continuous process that proves an analytical method is acceptable for its intended purpose. rroij.com The validation process involves demonstrating several key performance characteristics, as stipulated by international guidelines like those from the International Council for Harmonisation (ICH). rroij.comeuropa.eu

A well-developed and validated LC-MS/MS method for a compound like this compound would typically be assessed for the following parameters:

Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of other components, such as metabolites and matrix components. europa.eu This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. scielo.br

Linearity and Range : The method should produce results that are directly proportional to the concentration of the analyte within a specified range. europa.eu This is typically evaluated by creating a calibration curve from a series of standards and assessing the correlation coefficient (r²), which should ideally be >0.99. rroij.comnih.gov

Accuracy : This refers to the closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations and calculating the percent recovery. europa.eu For bioanalytical methods, accuracy within ±15% of the nominal value is generally considered acceptable. scielo.br

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ashdin.comeuropa.eu An RSD of <15% is a common acceptance criterion. scielo.br

Limit of Quantification (LOQ) : The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. ashdin.com

Recovery : The efficiency of the extraction procedure in recovering the analyte from the biological matrix. nih.govnih.gov

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ashdin.com

A study validating an LC-MS/MS method for determining cryptotanshinone in rat plasma reported a linearity range of 0.1-20 ng/mL and an average recovery of 93.7%. nih.gov Such rigorous validation ensures the integrity of the data generated in subsequent applications, such as pharmacokinetic studies.

Applications in Pharmacokinetic Studies in Animal Models (Methodology Focus)

Pharmacokinetic (PK) studies investigate the absorption, distribution, metabolism, and elimination (ADME) of a compound in a living organism. nih.gov These studies are fundamental in drug development and rely heavily on validated, sensitive bioanalytical methods to measure drug concentrations in biological fluids over time. Rodent models, particularly rats and mice, are commonly used for preliminary PK studies. nih.govbienta.net

The methodology for a typical PK study of this compound in an animal model, such as a rat, involves several key steps:

Animal Model and Dosing : Healthy animals of a specific strain, age, and gender are selected. europa.eu The compound is administered, often via intravenous (IV) and oral (PO) routes to assess absolute bioavailability. bienta.net

Sample Collection : Blood samples are collected at predetermined time points after administration. europa.eu Serial sampling from a single animal is a refined technique that reduces animal usage and inter-animal variability. nih.gov The timing of sample collection is crucial to accurately capture the absorption, distribution, and elimination phases. europa.eu

Sample Preparation : Plasma is separated from the blood. An extraction method, such as protein precipitation or liquid-liquid extraction, is used to isolate the analyte and internal standard from the plasma matrix. nih.govscielo.br

Bioanalysis : The prepared samples are analyzed using a validated LC-MS/MS method to determine the concentration of this compound at each time point. nih.govbienta.net

Data Analysis : The resulting concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis. europa.eu

Table 2: Key Pharmacokinetic Parameters Calculated from Concentration-Time Data

| Parameter | Description |

|---|---|

| Cmax | Maximum (peak) plasma concentration of the drug. |

| Tmax | Time at which Cmax is reached. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |

| t1/2 | Half-life, the time required for the drug concentration to decrease by half. |

| CL | Clearance, the volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

This table outlines standard parameters evaluated in pharmacokinetic studies.

A sensitive and selective LC-MS/MS method was successfully developed and validated for the determination of cryptotanshinone (CTS) and its active metabolite tanshinone II A (TS II A) in rat plasma. nih.gov This method utilized fenofibrate (B1672516) as an internal standard and achieved a lower limit of quantification of 0.1 ng/mL for CTS, demonstrating its suitability for tracing the compound's fate in the body following administration. nih.gov The application of such validated methods is indispensable for generating the reliable PK data needed to guide further preclinical and clinical research. nih.goveuropa.eu

Chemical Biology and Drug Discovery Research Implications of 6 Methylcryptotanshinone

Molecular Target Identification and Validation Strategies

The foundational step in developing a new therapeutic agent is the identification and validation of its molecular target—the specific biomolecule (e.g., protein, enzyme, or nucleic acid) with which it interacts to produce a biological effect. For a natural product like 6-Methylcryptotanshinone, this process involves a range of experimental strategies designed to deconstruct its mechanism of action at the molecular level.

Common approaches to identify the direct binding partners of a small molecule include:

Affinity-Based Methods: These techniques use the binding affinity between the small molecule and its target as the basis for identification. Methods like affinity chromatography, where a derivative of this compound would be immobilized on a solid support to "pull down" its binding partners from cell lysates, are a classic example.

Proteomics-Based Approaches: Modern proteomics offers powerful tools for target identification without requiring modification of the compound. Techniques such as Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA) rely on the principle that a protein's stability to degradation or heat changes when it is bound to a ligand. These methods could be applied to identify proteins that are stabilized in the presence of this compound.

Genetic and Computational Approaches: Genetic methods can identify genes that, when overexpressed or knocked out, confer resistance or sensitivity to the compound, pointing toward a specific pathway or target. researchgate.net Computationally, a "target fishing" approach using the structure of this compound to screen against databases of known protein structures can predict potential interactions.

While these strategies are standard in drug discovery, specific molecular targets for this compound are not extensively documented in publicly available research. Studies on related compounds from Salvia species have explored potential targets; for instance, other plant-derived compounds have been investigated for their interaction with F1-ATPase, a key enzyme in cellular energy production. unige.it Research on other diterpenoids has also used transcriptome profiling and molecular docking to identify targets like Heat Shock Factor 1 (HSF1) involved in cancer cell resistance. researchgate.net Such approaches could be applied to elucidate the specific cellular partners of this compound.

Once a potential target is identified, validation is crucial to confirm its role in the compound's biological activity. This involves experiments using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce the expression of the target protein, which should, in turn, diminish the effect of this compound on the cells.

Lead Compound Optimization Methodologies (Pre-clinical)

A naturally occurring "hit" compound like this compound often possesses some biological activity but may have suboptimal properties for therapeutic use, such as low potency, poor selectivity, or unfavorable pharmacokinetics. Lead optimization is the iterative process where medicinal chemists systematically modify the structure of the lead compound to enhance these properties, transforming it into a viable drug candidate. researchgate.net This process for this compound would involve the synthesis of numerous analogues to explore its structure-activity relationship (SAR).

The primary goals of lead optimization include:

Improving Potency: Increasing the compound's biological effect at lower concentrations.

Enhancing Selectivity: Ensuring the compound acts specifically on the desired target to minimize off-target effects and potential toxicity.

Optimizing ADMET Properties: Improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of the molecule to ensure it can reach its target in the body and be cleared safely.

Rational drug design relies on an understanding of a drug target's three-dimensional structure to create molecules that bind to it with high affinity and specificity. If a target for this compound were identified and its structure determined (e.g., via X-ray crystallography), structure-based drug design (SBDD) could be employed. This would involve analyzing the binding pocket of the target and designing modifications to the this compound scaffold to improve key interactions, such as hydrogen bonds or hydrophobic contacts.

In the absence of a known target structure, ligand-based drug design would be used. This approach focuses on the structure-activity relationships of a series of active molecules. By synthesizing derivatives of this compound and evaluating their biological activity, researchers can build a pharmacophore model—an abstract map of the essential features required for activity. This model then guides the design of new, more potent compounds.

Computational chemistry is an indispensable part of modern lead optimization. These methods accelerate the design-synthesize-test cycle by predicting the properties of virtual compounds before they are synthesized.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would place its 3D structure into the active site of a putative target, calculating a "docking score" that estimates binding affinity. This allows chemists to prioritize which derivatives to synthesize. For example, a docking simulation could reveal an empty pocket near the methyl group at position 6, suggesting that larger substituents at this position might improve binding.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates variations in the chemical structure of a group of compounds with changes in their biological activity. A QSAR model for this compound derivatives could be built by calculating various molecular descriptors (e.g., electronic properties, size, hydrophobicity) and relating them to experimental activity data through a mathematical equation. This equation could then be used to predict the activity of new, unsynthesized analogues, guiding the design process.

Below is an illustrative table showing the kind of data a molecular docking study might generate.

Table 1: Illustrative Molecular Docking Data for this compound and Hypothetical Derivatives Against a Putative Target Note: This data is for demonstrative purposes only and is not derived from experimental results.

| Compound | Modification | Docking Score (kcal/mol) | Predicted Key Interactions |

| This compound | Parent Compound | -8.2 | Pi-stacking with Phe-25, Hydrophobic interaction with Leu-88 |

| Derivative A | Demethylation at C6 | -7.5 | Loss of hydrophobic contact |

| Derivative B | Hydroxyl group at C7 | -9.1 | New hydrogen bond with Ser-28 |

| Derivative C | Phenyl group at C6 | -9.5 | Enhanced hydrophobic and pi-stacking interactions |

Rational Drug Design Approaches

Use as a Chemical Probe in Biological Systems

A chemical probe is a highly selective and potent small molecule used as a tool to study the function of a specific protein target in cells and organisms. unige.it To qualify as a chemical probe, a compound must not only have high affinity for its primary target but also be significantly less active against other related targets. This selectivity is crucial for ensuring that any observed biological effects can be confidently attributed to the modulation of the intended target.

The development of this compound into a chemical probe would first require the successful identification and validation of a specific molecular target, as outlined in section 7.1. Following this, extensive selectivity profiling against a broad panel of related proteins (e.g., a kinome panel if the target is a kinase) would be necessary to confirm its specificity.

Currently, the scientific literature does not indicate that this compound has been developed or utilized as a chemical probe. Its biological activities and molecular targets remain insufficiently characterized to meet the stringent criteria required for such a tool. However, should a specific and potent interaction be discovered, its unique diterpene quinone structure could make it a valuable starting point for developing a probe to investigate a novel biological pathway.

Challenges and Future Research Directions for 6 Methylcryptotanshinone

Advancements in Sustainable Production and Supply for Research

A stable and sustainable supply of 6-Methylcryptotanshinone is fundamental for extensive research. Relying solely on extraction from its natural plant source, Salvia aegyptiaca, presents limitations due to geographical variability, low yields, and ecological impact. researchgate.net Biotechnological approaches offer a promising alternative. Research into related Salvia species has demonstrated the efficacy of hairy root cultures for producing abietane (B96969) diterpenes, often at higher concentrations than in field-grown plants. tandfonline.comtandfonline.com This method provides a controlled environment for production, independent of climate and soil conditions.

Metabolic engineering presents a frontier for enhancing yields. Studies on other Salvia species have shown that overexpressing key enzyme genes in the diterpenoid biosynthetic pathway, such as geranylgeranyl diphosphate (B83284) synthase (GGPPS) and copalyl diphosphate synthase (CPPS), can significantly boost the production of related compounds. nih.goved.ac.uknih.gov Applying these techniques to S. aegyptiaca hairy root cultures or transferring the relevant biosynthetic genes to microbial hosts like yeast could lead to a scalable and sustainable production platform for this compound.

| Production Strategy | Potential Advantages | Relevant Research Findings |

| Hairy Root Cultures | Higher yield than intact plants, controlled environment, continuous production. | Cultures of S. austriaca and S. sclarea successfully produced bioactive diterpenes. tandfonline.comtandfonline.comnih.gov |

| Metabolic Engineering | Significantly increased product accumulation. | Overexpression of GGPPS and CPPS genes boosted diterpene content up to 8-fold in S. sclarea hairy roots. ed.ac.uknih.gov |

| Heterologous Production | Scalable fermentation, not reliant on plant cultivation. | Genes from the tanshinone biosynthesis pathway have been successfully expressed in yeast. nih.gov |

Elucidation of Undiscovered Biological Activities and Underlying Mechanisms

While extracts from Salvia aegyptiaca have been noted for various properties, including antimicrobial and antioxidant effects, the specific biological activities of isolated this compound are not fully understood. nih.govdntb.gov.ua A significant research challenge is to deconstruct the effects of the whole extract and pinpoint the activities unique to this compound. The known antitumor activities of related tanshinones and other abietane diterpenes strongly suggest that a primary focus should be on cancer research. researchgate.netnih.gov

Future investigations should explore the cytotoxic potential of this compound against a wide panel of human cancer cell lines, including those known for multidrug resistance. researchgate.net Beyond cytotoxicity, research must delve into the underlying mechanisms of action. Based on studies of similar natural products, key areas to investigate include the compound's ability to:

Induce programmed cell death (apoptosis) by modulating key signaling pathways. mdpi.comdovepress.com

Cause cell cycle arrest, preventing cancer cells from proliferating. jcpjournal.orgfrontiersin.org

Inhibit angiogenesis, the formation of new blood vessels that supply tumors. frontiersin.org

Modulate inflammatory pathways, which are often dysregulated in cancer. mdpi.com

Exploring novel activities in areas such as neuroprotection, where other Salvia compounds have shown potential, could also open new research avenues. tandfonline.com

Development of Novel Synthetic and Biosynthetic Pathways

Developing efficient synthetic routes is crucial for producing this compound and its analogues for structure-activity relationship (SAR) studies, which are vital for drug development. The total synthesis of structurally complex diterpenoids is a significant chemical challenge. nih.govelsevierpure.com While a specific total synthesis for this compound has not been prominently reported, the successful synthesis of numerous other tanshinones provides a strong foundation and indicates that a synthetic pathway is achievable. nih.gov

On the biotechnology front, elucidating the specific biosynthetic pathway of this compound is a major goal. The general pathway for related tanshinones in Salvia miltiorrhiza is well-documented, starting from the methylerythritol phosphate (B84403) (MEP) pathway to form the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). asianpubs.orgnih.gov This is followed by cyclization reactions catalyzed by enzymes like copalyl diphosphate synthase (CPS) and subsequent oxidative modifications by cytochrome P450 enzymes to create the diverse structures. nih.govresearchgate.netiastate.edu

Future work should focus on identifying the specific CPS, KSL (Kaurene Synthase-Like), and P450 enzymes responsible for converting GGPP into this compound. The identification of these genes will enable the reconstruction of the pathway in microbial hosts, a strategy termed "heterologous production," which could become the most efficient and scalable production method. nih.gov

| Pathway | Research Goal | Key Enzymes/Steps |

| Biosynthesis | Identify specific enzymes for this compound production. | Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) formation via MEP pathway; GGPP synthesis; Cyclization (CPS, KSL); Oxidative modifications (Cytochrome P450s). nih.govresearchgate.net |

| Total Synthesis | Develop a multi-step chemical route to the final product. | Overcoming the challenge of constructing the complex, polycyclic abietane skeleton with correct stereochemistry. nih.govelsevierpure.com |

Innovative Analytical Approaches for Complex Biological and Environmental Matrices

The ability to accurately detect and quantify this compound in complex samples like plant extracts, biological fluids, and tissues is essential for all areas of research. Standard methods for diterpene analysis include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS). researchgate.netresearchgate.net However, a key challenge is the low concentration of the compound and the presence of numerous other interfering molecules. maxapress.com

An innovative strategy to overcome this is the use of activity-oriented molecular networking, which combines 1D-NMR and LC-MS/MS data. maxapress.commaxapress.com This approach allows for the rapid identification of potentially bioactive compounds like this compound directly within a complex mixture, guiding their targeted isolation and reducing the time and resources spent on non-active components. maxapress.com

For preclinical and clinical development, it is imperative to develop and validate robust, sensitive, and specific quantitative assays (e.g., using LC-MS/MS) for this compound and its potential metabolites. researchgate.net Such methods are critical for pharmacokinetic studies, which examine how the compound is absorbed, distributed, metabolized, and excreted by the body.

Exploration of New Therapeutic Avenues through Pre-clinical Research

Preclinical research is the bridge between basic discovery and human studies. Initial preclinical work on crude and methanolic extracts of Salvia aegyptiaca has provided promising leads. In rodent models, these extracts have demonstrated significant anti-ulcer activity, offering protection against ethanol-induced gastric lesions. nih.govtubitak.gov.tr Furthermore, they have shown central nervous system effects, including pain-reducing (antinociceptive) and anxiety-reducing (anxiolytic-like) properties. tandfonline.com

The critical next step is to conduct preclinical research using pure, isolated this compound. This will verify whether it is the primary compound responsible for the observed effects and allow for a detailed pharmacological characterization. Given the strong evidence for anticancer activity among related abietane diterpenes, oncology is a high-priority therapeutic area to explore. nih.govnih.govnih.gov

A focused preclinical plan would involve:

In vitro screening: Testing the cytotoxicity of isolated this compound against a diverse panel of cancer cell lines. nih.gov

Mechanism of action studies: Investigating how the compound affects cancer cells at a molecular level.

In vivo animal models: If in vitro results are promising, evaluating the compound's efficacy and safety in animal models of specific cancers.

These studies are essential to build a strong data package to justify any future clinical investigations.

Q & A

Q. How to synthesize findings from fragmented studies on this compound’s biosynthetic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.